tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-14-10-7-11-18-15(14)13-8-5-4-6-9-13/h4-6,8-9,14-15,18H,7,10-12H2,1-3H3,(H,19,20) |
InChI Key |
DDEOZOPWFGVBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Phenylpiperidin-3-ylmethanamine
The piperidine core is typically assembled through cyclization or reductive amination. For example, Scheme 1 illustrates a route from methyl 1-aminocyclopentanecarboxylate, which is alkylated with phenacyl bromide to form a ketone intermediate. Reductive amination with glycine ethyl ester followed by cyclization yields a piperazinone intermediate, which is subsequently reduced to the piperidine.
Carbamate Protection Strategies
The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Alternatively, rhodium-catalyzed carbamate transfer reactions enable direct installation of the Boc group onto preformed amines.
Detailed Synthetic Routes
Reductive Amination and Cyclization
A widely employed method involves reductive amination to form the piperidine ring, followed by Boc protection.
Procedure :
- Amino Ketone Formation : React methyl 1-aminocyclopentanecarboxylate with phenacyl bromide to yield an amino ketone intermediate.
- Reductive Amination : Treat the ketone with glycine ethyl ester and sodium cyanoborohydride to form a secondary amine.
- Cyclization : Acid-catalyzed cyclization generates the piperidine ring.
- Boc Protection : React the amine with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) to afford the target carbamate.
Optimization Notes :
- Solvent Effects : Toluene improves yield compared to DCM in rhodium-catalyzed methods.
- Catalyst Selection : Rh₂(esp)₂ achieves higher yields (87%) than Rh₂(OAc)₄ (24%).
Data Table 1 : Comparative Yields for Carbamate Protection
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Boc₂O Protection | None | DCM | 85–90 |
| Rh-Catalyzed Transfer | Rh₂(esp)₂ | Toluene | 87 |
| Rh-Catalyzed Transfer | Rh₂(OAc)₄ | CH₂Cl₂ | 24 |
Rhodium-Catalyzed Carbamate Transfer
This method directly installs the Boc group onto preformed amines, bypassing intermediate isolation.
- Reaction Setup : Combine sulfoxide (0.5 mmol), carbamate (0.85 mmol), MgO (4.0 equiv), and Rh₂(esp)₂ (2 mol %) in toluene.
- Oxidant Addition : Add PhI(OAc)₂ (1.7 equiv) and stir at 30°C for 16 hours.
- Workup : Filter through Celite, concentrate, and purify via flash chromatography.
Advantages :
Stereochemical Considerations
The 2-phenylpiperidine scaffold contains two stereocenters at positions 2 and 3. Enantioselective synthesis is achieved via:
- Chiral Resolution : Use chiral HPLC to separate diastereomers.
- Asymmetric Catalysis : Employ chiral ligands in reductive amination or cyclization steps.
Example : Chiral resolution of tert-butyl ((5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate (a structural analog) using HPLC yields enantiomerically pure product.
Case Studies and Scalability
Synthesis of Ubrogepant Intermediate
tert-Butyl ((5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate, a key intermediate in the CGRP antagonist Ubrogepant, is synthesized via:
Scale-Up Challenges :
- Oxidative Dimerization : Mitigated by storing intermediates as mesylate salts.
- Solvent Selection : Toluene replaces CH₂Cl₂ to reduce side products.
Analytical Characterization
Critical characterization data for this compound includes:
- ¹H NMR : δ 4.69 (d, J = 2.5 Hz, CH₂), 1.44 (s, Boc CH₃).
- HRMS : m/z Calcd. for C₁₇H₂₄N₂O₃ [M + H]⁺: 304.38; Found: 304.38.
- IR : 1705 cm⁻¹ (C=O stretch).
Emerging Methodologies
Flow Chemistry
Continuous-flow systems enhance reproducibility for large-scale synthesis. A microreactor setup reduces reaction time from 16 hours to 2 hours.
Enzymatic Protection
Lipase-catalyzed Boc protection under mild conditions (pH 7, 25°C) is under investigation, though yields remain suboptimal (50–60%).
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Neuroprotective Effects :
-
Anticancer Properties :
- Tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate has demonstrated potential as an anticancer agent. In vitro studies suggest that it can induce apoptosis in various cancer cell lines, indicating its role in cancer therapy.
- Immunomodulatory Effects :
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study evaluated the neuroprotective effects of a structurally similar compound on astrocytes exposed to amyloid beta peptides. The results showed a significant reduction in inflammatory markers and cell death, suggesting that this compound could be beneficial in treating Alzheimer’s disease.
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The findings revealed dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications to the aromatic ring alter electronic properties and steric bulk, impacting solubility and biological activity.
Key Insight : Electron-withdrawing groups (e.g., Br, Cl) enhance synthetic versatility, while heterocycles (e.g., thiazolyl) improve solubility and target engagement .
Modifications to the Piperidine Moiety
Variations in the piperidine ring influence conformational flexibility and hydrogen-bonding capacity.
Key Insight : Hydroxyl and alkyl groups modulate solubility and metabolic stability, while stereochemistry (e.g., R,R vs. S,S) affects receptor selectivity .
Functional Group Additions for Reactivity
Functional groups like azides or amides introduce reactivity for further derivatization.
Key Insight: Electrophilic groups (e.g., F, Cl) and hydrogen-bond donors (e.g., amides) expand utility in targeted drug design .
Stereochemical Variations
Stereochemistry critically impacts biological activity and synthetic pathways.
Key Insight : Enantiomeric purity is crucial for optimizing pharmacokinetics and target specificity .
Biological Activity
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, a piperidine ring, and a carbamate moiety, which contribute to its biological activity. The structural formula can be represented as follows:
This configuration allows for interactions with various biological targets, particularly in the central nervous system (CNS) and cancer therapy.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : The compound has shown promise in protecting neurons from apoptosis, potentially through modulation of sigma receptors, which are implicated in neuroprotection and neurodegenerative diseases.
- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Sigma Receptor Modulation : The compound is believed to interact with sigma receptors (S1R and S2R), influencing calcium homeostasis and reactive oxygen species (ROS) production within cells, which can lead to apoptosis in cancer cells .
- Inhibition of Cell Growth : It appears to downregulate key proteins involved in cell cycle regulation and apoptosis pathways, contributing to its anticancer effects .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Neuroprotection : A study demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress by modulating intracellular calcium levels and ROS .
- Anti-inflammatory Effects : In vitro experiments showed that the compound inhibited the secretion of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
- Anticancer Activity : A recent study evaluated its effects on pancreatic cancer cell lines (Panc-01 and Panc-02). The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent against pancreatic cancer .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Compound A | Piperidine structure | Neuroprotective effects |
| Compound B | Carbamate moiety | Anti-inflammatory properties |
| Compound C | Halogenated phenyl ring | Anticancer activity |
This table illustrates how variations in chemical structure can influence biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
